molecular formula C14H9NO4S2 B14038292 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid

Katalognummer: B14038292
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: LABKIXIZKCQJOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzothiazole ring fused with a benzoic acid moiety through a sulfanyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid typically involves the reaction of 1,2-benzothiazole-3-thiol with 4-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. One of the primary targets is pyruvate kinase, an enzyme crucial for glycolysis. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular metabolism. This inhibition can lead to reduced energy production in cancer cells, making it a potential anti-cancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid is unique due to its specific sulfanyl linkage, which imparts distinct chemical and biological properties. This linkage allows for unique interactions with molecular targets, differentiating it from other similar compounds. Its potential as a pyruvate kinase inhibitor further highlights its uniqueness and potential therapeutic applications .

Eigenschaften

Molekularformel

C14H9NO4S2

Molekulargewicht

319.4 g/mol

IUPAC-Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid

InChI

InChI=1S/C14H9NO4S2/c16-14(17)9-5-7-10(8-6-9)20-13-11-3-1-2-4-12(11)21(18,19)15-13/h1-8H,(H,16,17)

InChI-Schlüssel

LABKIXIZKCQJOX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)SC3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.